

Spectroscopic Profile of 4-Hydroxyphenylarsonic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxyphenylarsonic acid

Cat. No.: B146202

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Introduction: This guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxyphenylarsonic acid** (CAS No: 98-14-6), a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for **4-Hydroxyphenylarsonic acid** are summarized in the tables below, offering a clear and structured presentation for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in search results			

¹³C NMR Data:

Chemical Shift (ppm)

Data not available in search results

Note: Explicit experimental ^1H and ^{13}C NMR data for **4-Hydroxyphenylarsonic acid** were not found in the provided search results. The data presented in the key reference, "Substituted phenylarsonic acids; structures and spectroscopy," were not accessible.

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
~3400-3200	Broad	O-H stretch (phenolic and arsonic acid)
~3100-3000	Medium	C-H stretch (aromatic)
~1600, ~1500, ~1450	Medium-Strong	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (phenol)
~900-800	Strong	As-O stretch
~830	Strong	C-H out-of-plane bend (para-substituted)

Note: An experimental IR spectrum for **4-Hydroxyphenylarsonic acid** was not explicitly found. The data presented is based on characteristic vibrational frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS):

m/z	Ion Type
218.96330 (Predicted)	$[\text{M}+\text{H}]^+$
216.94874 (Predicted)	$[\text{M}-\text{H}]^-$

Note: Experimental mass spectrometry data from the key reference by Lloyd et al. were not accessible. The provided m/z values are predicted values from PubChem.[1] The electrospray mass spectrum of **4-hydroxyphenylarsonic acid** shows an intense ion corresponding to its protonated molecule with very little fragmentation.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of a solid organic acid like **4-Hydroxyphenylarsonic acid** is as follows:

- **Sample Preparation:** A small amount of the solid sample (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 , D_2O). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
- **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
- **1H NMR Acquisition:**
 - The spectrometer is tuned to the proton frequency.
 - A standard one-pulse sequence is typically used.
 - Key parameters include a 90° pulse width, a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - The spectrometer is tuned to the carbon-13 frequency.
 - A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom.

- A larger spectral width (e.g., 200-250 ppm) is used. Due to the low natural abundance of ^{13}C , a greater number of scans and a longer acquisition time are typically required compared to ^1H NMR.

Infrared (IR) Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a common technique for analyzing solid powder samples directly.

- **Instrument:** An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
- **Background Spectrum:** A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and crystal absorptions from the sample spectrum.
- **Sample Application:** A small amount of the solid **4-Hydroxyphenylarsonic acid** powder is placed directly onto the ATR crystal.
- **Pressure Application:** A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal surface.
- **Spectrum Acquisition:** The infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} . A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- **Cleaning:** After analysis, the sample is carefully removed, and the crystal surface is cleaned with a suitable solvent (e.g., isopropanol or ethanol) and a soft cloth.

Mass Spectrometry (ESI-MS)

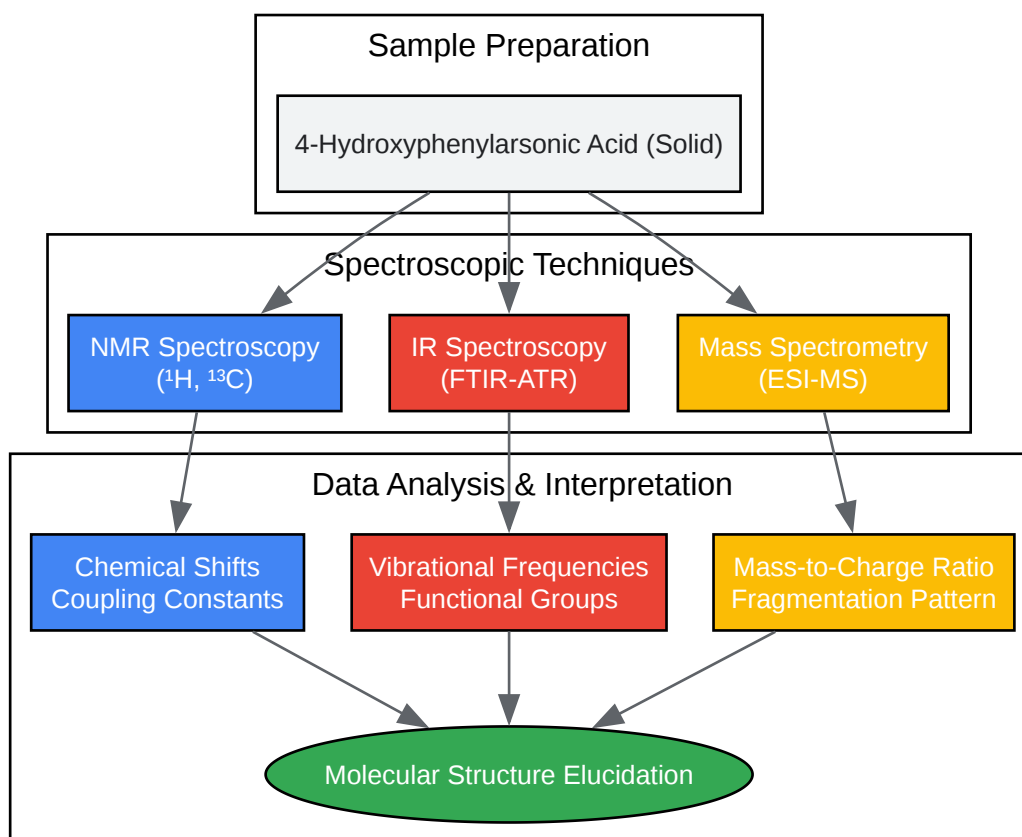
Electrospray Ionization Mass Spectrometry is a soft ionization technique suitable for polar molecules like **4-Hydroxyphenylarsonic acid**.

- **Sample Preparation:** The sample is dissolved in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, at a low concentration (e.g., 1-10 $\mu\text{g/mL}$). A small amount of a weak acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

- **Infusion:** The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.
- **Ionization:** A high voltage is applied to the tip of the infusion capillary, causing the sample solution to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are released as gas-phase ions (e.g., $[M+H]^+$ or $[M-H]^-$).
- **Mass Analysis:** The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), where they are separated based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed.

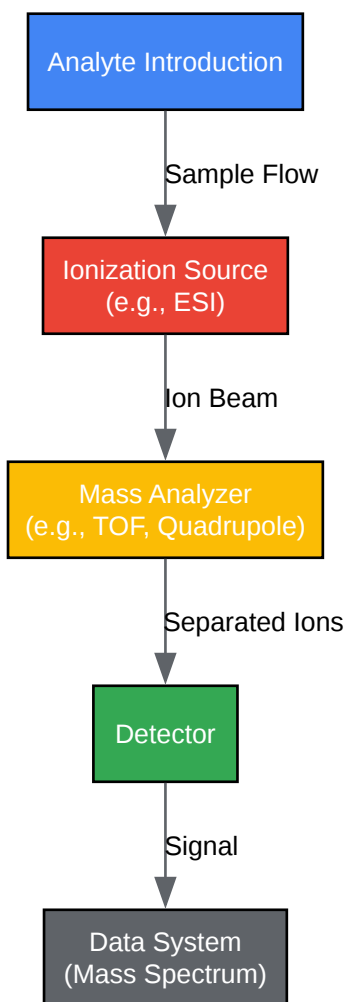
Visualizations

The following diagrams illustrate key conceptual workflows in the spectroscopic analysis of **4-Hydroxyphenylarsonic acid**.



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Caption: Workflow for the spectroscopic analysis of **4-Hydroxyphenylarsonic acid**.



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Caption: Logical flow of a mass spectrometry experiment.

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References

- 1. hmdb.ca [hmdb.ca]
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